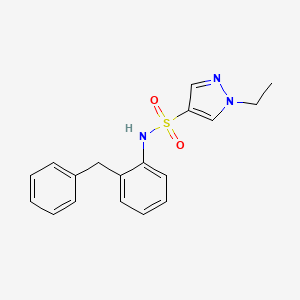![molecular formula C15H17N3O2 B5307300 7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5307300.png)
7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, also known as MMB-THJ-018, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound belongs to the class of indazole-based synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
作用机制
7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. Activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior. This compound has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, decreased pain sensitivity, and altered memory function. This compound has also been shown to produce anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One advantage of using 7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in laboratory experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to investigate the effects of synthetic cannabinoids on the endocannabinoid system with a high degree of specificity. However, one limitation of using this compound is its potential for abuse and dependence. Careful consideration must be given to the handling and storage of this compound to prevent misuse.
未来方向
There are several future directions for research on 7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and other synthetic cannabinoids. One direction is to investigate the long-term effects of these compounds on the endocannabinoid system and the brain. Another direction is to develop more selective synthetic cannabinoids that target specific receptors in the endocannabinoid system. Finally, research is needed to investigate the potential therapeutic applications of synthetic cannabinoids in the treatment of various neurological and psychiatric disorders.
合成方法
The synthesis of 7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves several steps, including the reaction of 3-methoxy-2-methylbenzoyl chloride with 1H-imidazole-1-carboxylic acid to form an intermediate product. The intermediate product is then reacted with 1,2,3,6-tetrahydroimidazo[1,5-a]pyrazine to yield this compound. The synthesis of this compound is relatively simple and can be achieved using standard laboratory equipment.
科学研究应用
7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has been used in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain sensation, appetite, and mood. This compound has been shown to bind to the CB1 and CB2 receptors in the endocannabinoid system, leading to various physiological effects.
属性
IUPAC Name |
6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl-(3-methoxy-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-13(4-3-5-14(11)20-2)15(19)17-6-7-18-10-16-8-12(18)9-17/h3-5,8,10H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYDYTDWVKUGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)N2CCN3C=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5307225.png)
![N-(2-ethoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5307228.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5307232.png)


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B5307249.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5307269.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-4-piperidinecarboxamide](/img/structure/B5307270.png)



![2-({3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5307304.png)
![2-[(3-chlorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5307312.png)